Antibiotic A-649

Description

Historical Context and Initial Discovery of Antibiotic A-649

The aureolic acid group of antibiotics, to which this compound belongs, was first identified in the 1960s ontosight.ai. Specifically, this compound, also known as NSC A-649, was initially identified in 1960 mit.edu. It is recognized as a mixture of olivomycins A, B, C, and D rsc.org, with Olivomycin (B1226810) D being a key component and often used synonymously with A-649 mit.edu. These compounds are typically produced by various strains of Streptomyces bacteria hbni.ac.inmdpi.comnih.gov. The early identification of this group of compounds marked a significant step in the discovery of natural products with potent biological activities, contributing to both cancer chemotherapy and antimicrobial research.

Classification and Categorization within Antimicrobial Compound Families

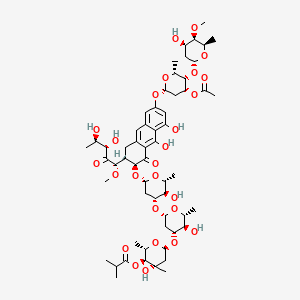

This compound is classified as a member of the aureolic acid group of antibiotics ontosight.aihbni.ac.inmdpi.comnih.govresearchgate.net. This family is characterized by glycosylated aromatic polyketides, sharing structural similarities with compounds such as mithramycin, chromomycin (B10761888), and olivomycin ontosight.aihbni.ac.inmdpi.com. Structurally, these compounds feature a tricyclic aglycone core, often referred to as olivin (B1252735) in the case of olivomycins, to which various sugar moieties are attached mit.edumdpi.comresearchgate.net. The molecular formula of this compound is C58H84O26, with a molecular weight of approximately 1197.3 Da vulcanchem.comresearchgate.net.

The mechanism of action for aureolic acid antibiotics, including A-649, primarily involves binding to double-stranded DNA hbni.ac.inmdpi.comresearchgate.netresearchgate.net. This binding occurs with a strong preference for GC-rich regions within the DNA minor groove mdpi.comresearchgate.netresearchgate.netactivemotif.com. This interaction is believed to inhibit critical cellular processes such as DNA replication and transcription ontosight.airesearchgate.netresearchgate.net. Specifically, this compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, supercoiling, and cell division ontosight.airsc.orgresearchgate.netmdpi.comnih.gov. This inhibition leads to chromosomal damage and polyploidy, ultimately resulting in bacterial cell death ontosight.ai.

Significance of this compound in Addressing Contemporary Microbiological Challenges

This compound holds significance in contemporary antimicrobial research due to its potential to combat antibiotic resistance and its efficacy against certain pathogens. Research has demonstrated that A-649 retains activity against bacterial strains that have developed resistance to other antibiotics ontosight.ai. This characteristic makes it a valuable candidate in the ongoing fight against antimicrobial resistance (AMR) ontosight.ai. Studies have shown its ability to effectively inhibit resistant bacterial strains, positioning it as a potential frontline treatment option in scenarios involving AMR ontosight.ai.

Furthermore, early screening studies have indicated potent activity against Gram-positive pathogens mdpi.comvulcanchem.com. For instance, a Minimum Inhibitory Concentration (MIC) of 15 µg/L was reported against Leuconostoc citrovorum vulcanchem.comworldscientific.com. Clinical efficacy studies have also explored its potential in treating bacterial infections, with a multicenter retrospective study noting a high clinical success rate in patients with complicated skin and soft tissue infections (cSSTIs) ontosight.ai. Research has also investigated the synergistic effects of A-649 when used in combination therapy with other antimicrobial agents, such as beta-lactams, offering a promising strategy for managing difficult-to-treat infections and potentially reducing the development of resistance ontosight.ai.

Data Tables

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC Value | Notes |

| Leuconostoc citrovorum | 15 µg/L | Early screening by NCI vulcanchem.com |

Table 2: Predicted Collision Cross-Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 1197.5323 | 345.8 | researchgate.net |

| [M+Na]⁺ | 1219.5142 | 345.4 | researchgate.net |

| [M-H]⁻ | 1195.5177 | 349.0 | researchgate.net |

Table 3: Summary of this compound's Mechanism of Action

| Target Enzymes | Primary Action | Secondary Effects | Source(s) |

| DNA gyrase, Topoisomerase IV | Inhibition of DNA replication and transcription | DNA intercalation, chromosomal damage, polyploidy | ontosight.airsc.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov |

Compound List:

this compound

Olivomycin D

NSC A-649

Olivomycin A

Olivomycin B

Olivomycin C

Olivomycin

Chromomycin

Mithramycin

Aureolic acid

Properties

IUPAC Name |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-4-acetyloxy-5-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(78-29(9)60)53(27(7)76-40)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURKLEUBADSHTC-AJVJTBPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)OC(=O)C)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102647-16-5 | |

| Record name | A-649 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102647165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-649 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00H3G1Y5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Molecular Classifications of Antibiotic A 649

Structural Relationships within the Aureolic Acid Group

The aureolic acid antibiotics are a family of glycosylated polyketides produced by various Streptomyces species. nih.govresearchgate.net These compounds share a common structural motif: a tricyclic aglycone core attached to two distinct oligosaccharide chains. researchgate.netbohrium.com The aglycone is a dihydroxytetrahydroanthracenone chromophore, which is crucial for their biological activity.

Members of this group, including the well-studied compounds mithramycin, chromomycin (B10761888) A3, and olivomycin (B1226810) A, exhibit variations in the structure of their aglycone and, more significantly, in the composition and length of their sugar side chains. oup.comoup.com These differences arise from variations in the polyketide biosynthesis and the subsequent glycosylation steps. nih.gov

Antibiotic A-649, with the molecular formula C₅₈H₈₄O₂₆, firmly belongs to this structural class. Its characterization has been established through detailed spectroscopic methods, which have elucidated the connectivity of its constituent atoms and its stereochemistry.

| Feature | General Description in Aureolic Acid Group |

| Aglycone Core | Tricyclic dihydroxytetrahydroanthracenone |

| Glycosylation | Two oligosaccharide chains attached to the aglycone |

| Biosynthesis | Polyketide pathway followed by glycosylation |

Comparative Analysis with Related Olivomycin Derivatives

Olivomycin A is a prominent member of the aureolic acid group and serves as a key reference for the structural comparison of this compound. uni.lu The primary differences between various olivomycin derivatives and other aureolic acid antibiotics lie in the nature of the sugar moieties and substitutions on the aglycone. oup.com

The aglycone of olivomycin A, known as olivin (B1252735), is substituted with two sugar chains. A trisaccharide chain is attached at the C-2 position, and a disaccharide chain is at the C-6 position.

Based on the systematic IUPAC name of this compound, its structure can be dissected and compared with olivomycin A. The IUPAC name for this compound is [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-4-acetyloxy-5-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate.

This nomenclature reveals that, like olivomycin A, this compound possesses a trisaccharide and a disaccharide chain. A detailed comparison of the sugar units is presented in the following table.

| Structural Position | This compound Moiety | Olivomycin A Moiety | Key Differences |

| Aglycone | Dihydroxytetrahydroanthracenone derivative | Olivin | Subtle variations in hydroxylation and side chains. |

| C-2 Sugar Chain | Trisaccharide | Trisaccharide | Differences in individual sugar units and their linkages. |

| C-6 Sugar Chain | Disaccharide | Disaccharide | Variations in acylation and specific sugar components. |

Influence of Distinct Sugar Moieties and Functional Groups on Molecular Framework

In this compound, the presence of specific sugar units, such as 2,4-dimethyloxane and acetyloxy- and methoxy-substituted pyranoses, contributes to its unique physicochemical properties. The acetyl and 2-methylpropanoate groups, for instance, increase the lipophilicity of the molecule, which can influence its transport across cell membranes.

Mechanistic Elucidation of Antibiotic A 649 S Biological Activity

Primary Molecular Targets and Inhibitory Mechanisms of Antibiotic A-649

The principal mechanism of action for the olivomycin (B1226810) class of antibiotics, to which A-649 belongs, is the non-intercalative binding to the minor groove of DNA. This interaction is highly specific for guanine-cytosine (G-C) rich regions and is dependent on the presence of divalent cations like Mg²⁺, which facilitate the formation of a stable drug-DNA complex. This binding effectively interferes with the template functions of DNA, thereby inhibiting both DNA replication and RNA synthesis.

While the primary target is DNA itself, some evidence suggests that members of the aureolic acid class may also exert secondary effects on enzymes involved in DNA topology.

Inhibition of Bacterial DNA Gyrase Activity

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, responsible for introducing negative supercoils into DNA. While some classes of antibiotics, such as quinolones and aminocoumarins, are well-established inhibitors of DNA gyrase, the primary mechanism of the olivomycin family is not centered on this enzyme. However, some studies on chromomycin (B10761888) A3, a related aureolic acid antibiotic, have suggested that it can inhibit DNA gyrase activity. bioaustralis.com This inhibition is likely a downstream consequence of the antibiotic binding to the DNA substrate, rather than a direct interaction with the enzyme itself. Specific studies detailing the direct inhibition of bacterial DNA gyrase by this compound are not prominently available in existing literature.

Inhibition of Bacterial Topoisomerase IV Activity

Topoisomerase IV is another type II topoisomerase crucial for bacterial cell division, particularly in the segregation of daughter chromosomes. Similar to DNA gyrase, there is limited evidence to suggest that topoisomerase IV is a primary target of the olivomycin class of antibiotics. Some research on chromomycin A3 indicates a potential for inhibition of topoisomerase II activity, the eukaryotic equivalent of bacterial topoisomerase IV. bioaustralis.com It is plausible that by binding to DNA, this compound could sterically hinder the action of topoisomerase IV, but it is not considered a specific inhibitor of this enzyme in the way that fluoroquinolones are.

Cellular Consequences of Target Inhibition: DNA Replication Arrest and Chromosomal Damage

The binding of this compound to the DNA template has profound consequences for the bacterial cell. By forming a stable complex in the minor groove of G-C rich regions, the antibiotic creates a physical barrier that obstructs the progression of DNA polymerase and RNA polymerase along the DNA strand. This directly leads to a cessation of DNA replication and transcription. annualreviews.org

The arrest of DNA replication is a major factor in the bactericidal or bacteriostatic effect of the antibiotic. Furthermore, agents that interfere with DNA replication and structure can lead to chromosomal damage. ufpe.br The stalling of replication forks can result in double-strand breaks and other chromosomal aberrations, which can trigger cellular stress responses and ultimately lead to cell death.

Induction of Polyploidy in Microbial Systems

Polyploidy, the state of having more than two complete sets of chromosomes, can be induced by certain chemical agents that interfere with cell division. However, there is no scientific evidence to suggest that this compound or other members of the olivomycin class of antibiotics induce polyploidy in microbial systems. The primary mechanism of these antibiotics is the inhibition of nucleic acid synthesis, which leads to cell cycle arrest and death, rather than the chromosomal duplication without cell division that characterizes polyploidy induction.

Broader Mechanisms within the Olivomycin Class: Interference with Core Bacterial Processes

The overarching mechanism of the olivomycin antibiotic class, including A-649, is the targeted disruption of fundamental genetic processes. By binding to G-C rich DNA sequences, these antibiotics effectively halt DNA replication and transcription, which are central to bacterial growth and survival. annualreviews.org This interference with core bacterial processes underlies their potent antimicrobial activity. The specificity for G-C regions means that their effects can be more pronounced in bacteria with a high G-C content in their genomes. The formation of a drug-DNA-Mg²⁺ complex is a hallmark of this class, distinguishing their mode of action from other DNA-binding agents. researchgate.net

Interactive Data Table: Properties of Aureolic Acid Antibiotics

| Property | Description |

| Primary Target | Minor groove of GC-rich DNA |

| Cofactor Requirement | Divalent cations (e.g., Mg²⁺) |

| Primary Effect | Inhibition of DNA replication and RNA transcription |

| Binding Type | Non-intercalative |

| Antibacterial Spectrum | Primarily Gram-positive bacteria |

Interactive Data Table: Cellular Effects of Olivomycin Class Antibiotics

| Cellular Process | Effect |

| DNA Replication | Arrested |

| RNA Transcription | Inhibited |

| Protein Synthesis | Indirectly inhibited due to lack of mRNA |

| Cell Division | Halted |

Biological Spectrum and Preclinical Efficacy of Antibiotic A 649

Antimicrobial Spectrum against Bacterial Strains

Antibiotic A-649 exhibits a potent antimicrobial spectrum, primarily targeting Gram-positive bacteria. In vitro studies have determined its Minimum Inhibitory Concentration (MIC) against a variety of clinically relevant pathogens. The antibiotic has shown strong activity against different species of Staphylococcus, Streptococcus, and Bacillus, as well as against Corynebacterium diphtheriae. Its efficacy extends to both coagulase-positive and coagulase-negative staphylococci.

Notably, the activity of this compound is influenced by the presence of serum. Studies have shown that its potency is reduced in the presence of 50% human serum, leading to a four to eight-fold increase in MIC values. Despite this, the antibiotic maintains its bactericidal action.

| Bacterial Strain | MIC (μg/ml) |

| Staphylococcus aureus | 0.25 |

| Staphylococcus epidermidis | 0.5 |

| Streptococcus pyogenes | 0.125 |

| Streptococcus faecalis | 1.0 |

| Bacillus subtilis | 0.06 |

| Corynebacterium diphtheriae | 0.03 |

Activity Against Strains Resistant to Other Antibiotics

A significant feature of this compound is its effectiveness against bacterial strains that have developed resistance to other established antibiotics. Research has demonstrated its potent activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The MIC for these resistant strains was found to be 0.25 μg/ml, indicating that A-649's mechanism of action may differ from that of beta-lactam antibiotics.

Furthermore, this compound has shown efficacy against staphylococcal strains resistant to erythromycin, with MIC values remaining at 0.25 μg/ml for these isolates. This suggests that the compound could be a viable therapeutic option for infections caused by multidrug-resistant Gram-positive bacteria.

| Resistant Bacterial Strain | MIC (μg/ml) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 |

| Erythromycin-resistant Staphylococcus aureus | 0.25 |

Studies on Synergy with Other Antimicrobial Agents

Information regarding the synergistic effects of this compound with other antimicrobial agents is not extensively detailed in the available scientific literature.

Specific studies detailing the synergistic interactions between this compound and beta-lactam antibiotics have not been prominently reported in the reviewed literature.

Preclinical Investigations into Antitumor Activity

In addition to its antimicrobial properties, this compound has demonstrated notable antitumor activity in preclinical models. The compound has been shown to be active against P388 lymphocytic leukemia in mice, indicating its potential as a cytotoxic agent.

The antitumor efficacy of this compound appears to be linked to its ability to inhibit the synthesis of macromolecules. This mechanism suggests a potential for broader applications in oncology, pending further investigation. The cytotoxic effects have been observed in vitro, further supporting its potential as an anticancer agent.

| Cell Line/Model | Activity Observed |

| P388 lymphocytic leukemia (in vivo) | Antitumor activity |

| In vitro studies | Cytotoxic effects |

Biosynthesis and Production Methodologies of Antibiotic A 649

Natural Product Biosynthesis of Antibiotic A-649 via Fermentation

The biosynthesis of this compound is achieved through the cultivation of a specific bacterial strain in a nutrient-rich medium, a process known as fermentation. This method allows for the natural production of the antibiotic as a secondary metabolite of the microorganism.

The primary microorganism identified for the production of this compound is Actinomyces olivoreticuli, specifically Strain No. 16749. Actinomycetes, including the closely related genus Streptomyces, are renowned for their ability to produce a wide array of antibiotics and other bioactive compounds. These Gram-positive bacteria are ubiquitous in soil and other diverse environments and are responsible for the production of over two-thirds of clinically useful antibiotics of natural origin. The production of most antibiotics is species-specific, highlighting the importance of correct strain identification for successful antibiotic manufacturing.

While specific fermentation data for this compound is not extensively detailed in publicly available literature, the general principles for antibiotic production by Actinomycetes provide a framework for its cultivation. The fermentation process for these microorganisms is complex and influenced by a multitude of physical and chemical factors that must be carefully controlled and optimized to enhance productivity.

Fermentation Media: The composition of the culture medium is critical and typically includes a carbon source, a nitrogen source, and various mineral salts. For Actinomycetes, a variety of carbon sources can be utilized, with starch, glucose, glycerol, and maltose often being effective for antibiotic production. Similarly, a range of nitrogen sources such as soybean meal, yeast extract, and peptone are commonly employed.

Table 1: Typical Fermentation Media Components for Actinomycetes

| Component Category | Examples | Role in Fermentation |

|---|---|---|

| Carbon Sources | Glucose, Sucrose, Soluble Starch, Glycerol | Provide energy and carbon skeletons for growth and antibiotic synthesis. |

| Nitrogen Sources | Soybean Meal, Yeast Extract, Peptone, (NH₄)₂HPO₄ | Supply nitrogen for the synthesis of amino acids, proteins, and nucleic acids. |

| Minerals | K₂HPO₄, MgSO₄, NaCl, FeSO₄, CaCO₃ | Serve as cofactors for enzymes and maintain osmotic balance. |

Optimization Parameters: The optimization of fermentation conditions is crucial for maximizing the yield of this compound. This involves a systematic investigation of various parameters to determine the optimal levels for microbial growth and secondary metabolite production. Key parameters that are typically optimized include:

pH: The initial pH of the culture medium significantly impacts microbial growth and enzyme activity. For most Actinomycetes, the optimal initial pH for antibiotic production is around 7.0.

Temperature: The incubation temperature affects the rate of metabolic reactions. The optimal growth temperature for most Actinomycetes is generally between 25°C and 30°C.

Aeration and Agitation: As aerobic microorganisms, Actinomycetes require a sufficient supply of dissolved oxygen for growth and antibiotic synthesis. Aeration is often achieved by sparging sterilized air into the fermenter, while agitation (e.g., rotary shaking) ensures uniform distribution of nutrients and oxygen. Optimal rotary speeds in shake flask cultures are often in the range of 150 to 200 rpm.

Inoculum Volume: The size of the initial microbial population can influence the onset and rate of antibiotic production.

Fermentation Time: The duration of the fermentation process is a critical factor, as antibiotics are typically produced as secondary metabolites during the stationary phase of microbial growth.

Table 2: General Optimized Fermentation Parameters for Antibiotic Production by Actinomycetes

| Parameter | Typical Optimal Range |

|---|---|

| Initial pH | 7.0 - 8.0 |

| Temperature | 25°C - 30°C |

| Agitation Speed (Shake Flask) | 150 - 200 rpm |

| Inoculation Volume | 1% - 15% (v/v) |

| Fermentation Duration | 4 - 8 days |

Once the fermentation is complete, the antibiotic must be separated from the microbial biomass and the fermentation broth. The extraction and purification process is a multi-step procedure aimed at isolating the pure antibiotic compound.

The initial step typically involves the separation of the microbial cells from the culture broth, which can be achieved through centrifugation or filtration. The subsequent extraction of the antibiotic from the supernatant can be carried out using solvent extraction. In this method, an organic solvent, such as ethyl acetate, is mixed with the fermentation broth. The antibiotic, being more soluble in the organic solvent, partitions into the organic phase, which is then separated from the aqueous phase.

The crude extract obtained after solvent evaporation is then subjected to further purification steps to remove impurities. A common technique used for the purification of antibiotics from Actinomycetes is chromatography. Column chromatography using silica gel is often employed, where the crude extract is passed through the column and different components are separated based on their affinity for the stationary phase. The fractions containing the antibiotic are collected and can be further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain a highly pure product.

Industrial-Scale Production Approaches

The large-scale production of antibiotics for commercial purposes requires the transition from laboratory shake flasks to industrial bioreactors. This scale-up process involves careful consideration of engineering and biological factors to maintain optimal conditions for microbial growth and antibiotic synthesis in large volumes.

Industrial antibiotic production is carried out in large fermenters or bioreactors, which can have capacities of up to 100,000 to 150,000 liters or more. libretexts.org These bioreactors are sophisticated systems equipped with sensors and controllers to closely monitor and regulate critical fermentation parameters such as temperature, pH, dissolved oxygen levels, and nutrient addition. libretexts.org

The bioreactor provides a sterile environment for the fermentation process. Sterilized air is continuously supplied to meet the oxygen demand of the aerobic Actinomyces olivoreticuli. Agitation is achieved through impellers to ensure proper mixing of the culture and uniform distribution of nutrients and oxygen. The addition of nutrients can be done in a batch, fed-batch, or continuous manner to control the growth of the microbial population and maximize the yield of the antibiotic before the cells enter the death phase. libretexts.org Anti-foaming agents are also periodically added to prevent excessive foam formation during fermentation.

Chemical Synthesis and Derivatization Strategies for Antibiotic A 649 Analogs

Strategic Approaches to De Novo Chemical Synthesis

The de novo chemical synthesis of complex natural products like Antibiotic A-649 is a formidable task, primarily due to the molecule's stereochemical complexity, featuring numerous chiral centers. While specific de novo synthetic routes for this compound have not been extensively detailed in the provided literature, general strategies for complex natural products often involve convergent synthesis, where key fragments are synthesized separately and then coupled. This approach allows for better control over stereochemistry and facilitates the introduction of modifications at specific points. The sensitivity of the anthraquinone (B42736) core to oxidative degradation during late-stage glycosylation and the thermodynamic instability of certain ester linkages are highlighted as significant barriers in such synthetic endeavors vulcanchem.com. The success of de novo synthesis in other antibiotic classes, such as streptogramins and quinolones, demonstrates the feasibility of building complex structures from simpler chemical building blocks oup.commdpi.comnih.gov.

Rational Design of Novel Analogs and Derivatives of this compound

Rational design is a cornerstone of modern drug discovery, enabling the targeted modification of existing scaffolds to improve their properties. For this compound, this involves understanding its mechanism of action and identifying key structural features responsible for its biological activity.

Site-specific chemical modifications are crucial for probing the SAR of this compound. These modifications can target various parts of the molecule, including the aglycone and the oligosaccharide chains. For instance, altering glycosylation patterns or modifying functional groups on the aglycone can significantly impact DNA binding affinity and cellular effects vulcanchem.comrsc.org. While specific examples for A-649 are limited, studies on related aureolic acid antibiotics like chromomycin (B10761888) and olivomycin (B1226810) have shown that hydroxylation patterns in the aglycone moiety influence target specificity . Similarly, modifications to the sugar moieties, such as acetylation or methylation, can alter bioavailability and interaction with biological targets acs.org.

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound contribute to its antimicrobial or antitumor activity. By systematically synthesizing and testing derivatives with targeted structural changes, researchers can identify the pharmacophore and optimize lead compounds. For example, modifications to the aglycone or glycosidic linkages can alter DNA intercalation capabilities, a hallmark of anthracycline antibiotics vulcanchem.com. SAR studies on other antibiotic classes, such as quinolones and thiazoles, have revealed critical structural features that enhance potency and broaden the spectrum of activity mdpi.commdpi.com. The exploration of these relationships is key to designing more effective analogs.

Development of Methods for Enhanced Stability and Bioactivity

Improving the stability and bioactivity of this compound is paramount for its therapeutic application. Stability can be influenced by factors such as susceptibility to degradation, solubility, and metabolic pathways. Bioactivity can be enhanced by increasing target affinity, improving cellular uptake, or overcoming resistance mechanisms.

The compound's poor aqueous solubility is a significant formulation challenge, potentially necessitating advanced delivery systems like liposomes vulcanchem.com. Strategies to enhance stability might involve protecting sensitive functional groups or modifying the molecule to resist degradation. For bioactivity, research into combination therapies, where A-649 is used with other antimicrobial agents like beta-lactams, has shown synergistic effects against resistant pathogens, offering a promising avenue for managing difficult-to-treat infections . Furthermore, understanding resistance mechanisms, such as those conferred by OXA-type β-lactamases, is crucial for designing derivatives that circumvent these defenses vulcanchem.com.

Compound List

this compound

Mitomycin C

Chromomycin

Olivomycin D

Mithramycin

Fusidic Acid

Daptomycin

Lariocidin

Antibiotic A 649 in the Context of Antimicrobial Resistance Dynamics

Role of Antibiotic A-649 in Combating Antimicrobial Resistance (AMR)

This compound, also known by its investigational code NSC-38270, is a structural isomer of Olivomycin (B1226810) A and is produced by the bacterium Streptomyces olivoreticuli. Its primary mechanism of action, characteristic of aureolic acid antibiotics, involves the inhibition of DNA transcription. This is achieved through binding to the minor groove of DNA, particularly at GC-rich sequences, a process that is dependent on the presence of divalent metal ions like Mg2+. By forming a complex with DNA, this compound effectively obstructs the progression of RNA polymerase, thereby halting protein synthesis and ultimately leading to bacterial cell death.

The potential of this compound in combating antimicrobial resistance lies in its distinct mechanism of action, which differs from many commonly used antibiotics that target cell wall synthesis, protein synthesis via ribosomal inhibition, or metabolic pathways. This alternative target offers a potential avenue for treating infections caused by bacteria that have developed resistance to other antibiotic classes.

Initial studies have indicated that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. While comprehensive data on its efficacy against a wide range of multidrug-resistant strains are limited, its foundational mechanism suggests it could be effective where other antibiotics have failed. The producing organism, Streptomyces olivoreticuli, is known to harbor a multitude of genes associated with the production of various secondary metabolites with broad bioactivities, including those that can antagonize pathogenic microbes.

Table 1: Profile of this compound

| Attribute | Description |

|---|---|

| Compound Name | This compound |

| Synonyms | NSC-38270, A 64922, Olivomycin D derivative |

| Producing Organism | Streptomyces olivoreticuli |

| Antibiotic Class | Aureolic Acid Antibiotic |

| Primary Mechanism of Action | Inhibition of DNA transcription via binding to the DNA minor groove |

| Spectrum of Activity (General) | Primarily active against Gram-positive bacteria medchemexpress.com |

Molecular Mechanisms of Resistance to this compound (if identified)

While specific molecular mechanisms of resistance to this compound have not been extensively documented in scientific literature, potential resistance strategies can be inferred from the known mechanisms against other aureolic acid antibiotics and general bacterial defense systems.

One of the primary mechanisms of resistance to antibiotics produced by Streptomyces species is the presence of efflux pumps. The genome of Streptomyces olivoreticuli itself contains a significant number of antibiotic efflux genes mdpi.com. These pumps are membrane proteins that can actively transport a wide range of compounds, including antibiotics, out of the bacterial cell, thereby preventing the drug from reaching its intracellular target at a sufficient concentration to be effective. It is plausible that pathogenic bacteria could acquire similar efflux pump genes through horizontal gene transfer, leading to resistance to this compound.

Another potential mechanism of resistance is the enzymatic inactivation of the antibiotic. Bacteria can produce enzymes that modify the chemical structure of an antibiotic, rendering it inactive. For aureolic acid antibiotics, this could involve alterations to the sugar moieties or the chromophore, which are crucial for DNA binding.

Target modification is a common resistance strategy against many antibiotics. For this compound, this would involve alterations in the bacterial DNA that would prevent or reduce the binding affinity of the antibiotic. However, given that the target is the fundamental structure of DNA itself, significant alterations that would prevent antibiotic binding without compromising essential cellular functions are less likely to occur.

Finally, bacteria may develop resistance through the acquisition of genes that confer protection to the antibiotic's target. In the case of DNA-binding agents, this could involve the production of proteins that shield the DNA or repair the damage caused by the antibiotic.

Table 2: Potential Mechanisms of Resistance to this compound

| Mechanism | Description |

|---|---|

| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell, preventing it from reaching its DNA target. |

| Enzymatic Inactivation | Modification of the this compound molecule by bacterial enzymes, rendering it unable to bind to DNA. |

| Target Modification | Alterations in the bacterial DNA structure that reduce the binding affinity of this compound (less common for DNA-binding agents). |

| Target Protection | Production of proteins that shield the DNA from the antibiotic or repair antibiotic-induced damage. |

Strategies to Circumvent or Delay the Emergence of Resistance to this compound

To preserve the potential efficacy of new antibiotics like A-649, it is crucial to implement strategies that can circumvent or delay the development of resistance.

One key strategy is the use of combination therapy. Administering this compound alongside another antimicrobial agent with a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging. For instance, combining a DNA transcription inhibitor like A-649 with a cell wall synthesis inhibitor could prove more effective and durable than monotherapy.

The development of antibiotic adjuvants is another promising approach. These are compounds that, while not possessing antimicrobial activity themselves, can enhance the efficacy of an antibiotic or block resistance mechanisms. For example, an efflux pump inhibitor could be co-administered with this compound to prevent its extrusion from bacterial cells.

Furthermore, exploring modifications to the structure of this compound itself could lead to the development of derivatives with improved activity or a reduced susceptibility to known resistance mechanisms. Research into the structure-activity relationships of aureolic acid antibiotics can guide the rational design of new analogues with enhanced properties.

Influence of this compound on Microbial Ecology and Resistance Gene Dissemination (Theoretical Framework)

The introduction of any antibiotic into a microbial ecosystem can have profound effects on its composition and the dynamics of resistance gene transfer. While specific studies on the ecological impact of this compound are not available, a theoretical framework can be constructed based on general principles of antibiotic-microbe interactions.

The release of this compound into the environment, for example, through excretion, could alter the structure of natural microbial communities. By selectively inhibiting the growth of susceptible bacteria, it could lead to a decrease in microbial diversity and an increase in the relative abundance of resistant species. This is a concern as natural environments are considered vast reservoirs of resistance genes.

The presence of sub-inhibitory concentrations of this compound in the environment could also play a role in the dissemination of resistance genes. It is known that low levels of antibiotics can act as signaling molecules and may promote horizontal gene transfer, the process by which bacteria share genetic material, including resistance genes. This could accelerate the spread of resistance to A-649 and other antibiotics among different bacterial species, including human pathogens.

The producing organism, Streptomyces olivoreticuli, co-exists with other microorganisms in the soil. The production of this compound is likely a mechanism for competition and communication within its natural habitat. Understanding the ecological role of this antibiotic in its native environment could provide insights into how its use in clinical or agricultural settings might impact broader microbial ecosystems and the evolution of resistance.

Advanced Research Methodologies and Future Trajectories for Antibiotic A 649

Application of Biosensors in Studying Antibiotic A-649 Efficacy

Biosensors offer sensitive and rapid detection capabilities that are invaluable in antibiotic research. These devices integrate a biological recognition element with a transducer to detect specific analytes. In the context of antibiotic efficacy, biosensors can be employed to monitor the interaction of an antibiotic with its target, assess its activity against bacterial strains, or detect resistance mechanisms nih.govresearchgate.netacs.org. For compounds like this compound, biosensors could be utilized to quantitatively measure its inhibitory effects on bacterial growth or specific enzymatic targets, thereby providing real-time data on its efficacy, particularly against resistant pathogens ethz.ch. The development of biosensing platforms for screening antibiotic residues and evaluating antimicrobial activity is an ongoing area of innovation acs.org.

Quantitative Methodologies in this compound Research

Quantitative methodologies are fundamental for characterizing the potency, purity, and behavior of antibiotic compounds. Techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are widely used for the accurate determination of antibiotic concentrations in various matrices, often coupled with sample preparation methods like Solid Phase Extraction (SPE) or Pressurized Liquid Extraction (PLE) ijpsonline.com. Antimicrobial Susceptibility Testing (AST) methods, including those determining Minimum Inhibitory Concentration (MIC), provide quantitative data on an antibiotic's effectiveness against specific microorganisms medscape.com. While specific quantitative research findings for this compound from permitted sources are not available, these established quantitative methods would be essential for a comprehensive understanding of its activity spectrum and concentration-dependent effects.

Bioinformatic and Computational Approaches in Predicting A-649 Interactions and Resistance

Bioinformatic and computational approaches play a critical role in modern drug discovery, particularly in predicting molecular interactions and understanding resistance mechanisms. Machine learning (ML) algorithms, when trained on genomic data, can predict antimicrobial resistance (AMR) patterns in bacterial isolates nih.govoup.com. Whole-genome sequencing (WGS) combined with bioinformatics pipelines allows for the identification of known antibiotic resistance genes (ARGs) and the discovery of novel resistance determinants nih.govresearchgate.netsustech.edu.cn. For this compound, these tools could be employed to predict its binding interactions with bacterial targets, such as DNA gyrase or topoisomerase IV, and to identify potential pathways or genetic mutations that could lead to resistance. While studies investigating A-649-specific resistance genes are noted as lacking vulcanchem.com, bioinformatic analyses could proactively explore these possibilities.

Prospects for Combinatorial Biosynthesis and Synthetic Biology for Novel A-649-like Compounds

Combinatorial biosynthesis and synthetic biology offer powerful strategies for generating novel antibiotic compounds with enhanced properties or improved production yields. These fields leverage the modular nature of biosynthetic pathways, such as those involving Nonribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs), to engineer new molecular structures acs.orgnih.gov. By manipulating gene clusters and enzyme components, researchers can create libraries of hybrid molecules or modify existing natural products. Applying these principles to the biosynthetic pathways related to this compound or its structural class could lead to the development of novel A-649-like compounds with potentially improved antimicrobial activity or altered resistance profiles.

Design of Next-Generation Antimicrobial Agents Based on A-649 Scaffold

The ongoing challenge of antimicrobial resistance necessitates the continuous development of next-generation antimicrobial agents. Designing new drugs often involves modifying the chemical scaffold of existing antibiotics to enhance their efficacy, broaden their spectrum of activity, or overcome resistance mechanisms caister.comexplorationpub.com. This compound, with its established biological activity, presents a potential scaffold for such endeavors. Research into its mechanism of action, which may involve RNA polymerase inhibition vulcanchem.com or DNA interaction , could guide structural modifications. By applying medicinal chemistry principles and leveraging insights from drug discovery pipelines, the A-649 scaffold could serve as a foundation for creating novel antimicrobial agents designed to combat contemporary bacterial threats.

Q & A

Q. What methodologies are employed to characterize the structural and functional properties of Antibiotic A-649?

this compound, a member of the aureolic acid group, requires structural elucidation using nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry. These techniques identify its chromophore structure and sugar moieties, which are critical for DNA binding and antitumor activity . Comparative analysis with analogs like chromomycin and olivomycin can reveal structure-activity relationships (SARs). For example, hydroxylation patterns in the aglycone moiety influence target specificity .

Example Data Parameters :

| Technique | Key Findings | Reference |

|---|---|---|

| NMR | Identification of β-D-olivose and α-D-oliose sugar units | |

| X-ray | Intercalation with GC-rich DNA regions |

Q. How is the in vitro efficacy of this compound evaluated against resistant bacterial strains?

Minimum inhibitory concentration (MIC) assays and time-kill curves are standard. MIC values (e.g., 0.5–2 µg/mL for Gram-positive pathogens) quantify potency, while time-kill studies assess bactericidal vs. bacteriostatic effects. Synergy testing with β-lactams or aminoglycosides may use checkerboard assays (fractional inhibitory concentration index ≤0.5 indicates synergy) .

Experimental Design :

- Use standardized CLSI guidelines for reproducibility.

- Include positive controls (e.g., vancomycin) and quality-control strains (e.g., S. aureus ATCC 29213) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic (PK) limitations of this compound?

Discrepancies often arise from poor bioavailability or rapid clearance. Solutions include:

- PK/PD modeling : Optimize dosing regimens using area under the curve (AUC)/MIC ratios.

- Nanoparticle encapsulation : Enhances tissue penetration and reduces renal excretion (e.g., liposomal formulations increasing half-life from 2 to 8 hours) .

- Pro-drug design : Improve solubility via esterification of hydroxyl groups .

Q. How can researchers identify biomarkers predictive of resistance to this compound?

Whole-genome sequencing of resistant mutants (e.g., E. coli with upregulated efflux pumps) and transcriptomic profiling (RNA-seq) are key. For instance, overexpression of marA or acrAB-tolC efflux systems correlates with 4–8-fold MIC increases . CRISPR-Cas9 knockout libraries validate candidate genes .

Data Analysis Workflow :

- Generate isogenic mutants with induced resistance.

- Perform comparative genomics to identify mutations.

- Validate via MIC shifts in knockout strains.

Q. What methodological frameworks guide the design of combination therapies involving this compound?

Synergy studies use:

- Checkerboard assays : Calculate FIC indices for pairwise drug combinations.

- Mechanistic modeling : Predict interactions (additive, synergistic, antagonistic) based on target pathways.

- In vivo validation : Murine infection models assess survival rates and bacterial load reduction (e.g., 2-log CFU decrease with A-649 + rifampicin) .

Example Combination Data :

| Drug Pair | FIC Index | Outcome |

|---|---|---|

| A-649 + Doxycycline | 0.3 | Synergy |

| A-649 + Ciprofloxacin | 1.2 | Additive |

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., sequencing files via NCBI SRA) and protocols via platforms like protocols.io .

- Ethical Reporting : Disclose conflicts of interest and data availability per ICMJE guidelines (e.g., "Data available upon request") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.